molecular formula C9H13N3O3 B1488793 1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1341045-34-8

1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1488793
CAS No.: 1341045-34-8
M. Wt: 211.22 g/mol
InChI Key: ICJXBJRLWMBURR-UHFFFAOYSA-N
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Description

1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (PubChem CID: 62384820) is a chemical compound with the molecular formula C9H13N3O3 . It belongs to the class of 1,2,3-triazole derivatives, which are recognized as privileged scaffolds in medicinal and pharmaceutical chemistry due to their wide range of biological activities . The structure combines a 1,2,3-triazole ring, typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), with a tetrahydropyran (oxane) ring system . This combination makes it a valuable intermediate for constructing more complex molecules in drug discovery programs. The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives. The 1,2,3-triazole core can act as a bioisostere for amide bonds, influencing the pharmacokinetic and pharmacodynamic properties of the resulting compounds . Triazole-containing structures have demonstrated significant antimicrobial, anticancer, and anti-inflammatory activities in research settings . For instance, structurally related 1,2,3-triazole-4-carboxylic acid compounds have shown promising antimicrobial activity against various Gram-positive and Gram-negative pathogens . As such, this compound serves as a key building block for researchers developing new active pharmaceutical ingredients (APIs), agrochemicals, and biochemical probes. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

1-(oxan-4-ylmethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c13-9(14)8-6-12(11-10-8)5-7-1-3-15-4-2-7/h6-7H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJXBJRLWMBURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound characterized by its unique molecular structure, which includes a triazole ring and an oxan-4-yl group. This structure is significant in contributing to its biological activity, particularly in the fields of anticancer and antimicrobial research.

  • Molecular Formula : C8_8H11_{11}N3_3O3_3
  • Molecular Weight : 197.19 g/mol
  • CAS Number : 1487610-80-9
  • SMILES Notation : C1COCCC1N2C=C(N=N2)C(=O)O

The biological activity of 1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is primarily attributed to its interaction with various molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the oxan-4-yl group may enhance the compound's binding affinity and stability, thereby increasing its effectiveness as a therapeutic agent .

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. In studies involving similar triazole compounds, significant antiproliferative effects were observed against various cancer cell lines, including MCF-7 and HCT-116, with IC50_{50} values ranging from 1.1 μM to 2.6 μM .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50_{50} (μM)
Compound 9MCF-71.1
Compound 9HCT-1162.6
Compound 9HepG21.4

Antimicrobial Activity

The compound also demonstrates notable antimicrobial activity. Studies have shown that derivatives of triazoles can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of vital metabolic pathways .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coliVaries (specific values not provided)
S. aureusVaries (specific values not provided)

Case Studies

A significant study focused on the synthesis and biological evaluation of triazole derivatives found that certain compounds exhibited both anticancer and antimicrobial properties. The research emphasized the potential for developing new therapeutic agents based on the structure of triazoles due to their ability to target multiple pathways in cancer and bacterial infections .

Computational Studies

Computational docking studies have supported the experimental findings by demonstrating strong binding affinities between triazole derivatives and their biological targets. These studies provide insights into the molecular interactions that underpin the observed biological activities, reinforcing the therapeutic potential of these compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that 1H-1,2,3-triazole compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, derivatives of triazoles have been explored for their effectiveness against drug-resistant strains of bacteria .

PXR Modulation
Recent studies have focused on the role of triazole derivatives in modulating the Pregnane X Receptor (PXR), a key regulator in drug metabolism. Compounds similar to 1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid have been identified as potent PXR antagonists. These compounds can potentially reduce adverse drug reactions by inhibiting PXR activity .

CompoundBinding Affinity (IC50)Activity Type
Compound 85Low nMInverse Agonist
Compound 89Low nMAntagonist

Agricultural Applications

Fungicides and Herbicides
Triazole compounds are well-known in agricultural chemistry for their use as fungicides. The structural characteristics of 1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid make it a candidate for developing new fungicidal agents that can combat crop diseases effectively while minimizing environmental impact .

Materials Science Applications

Polymer Chemistry
The incorporation of triazole moieties into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The unique properties of triazoles allow for the development of advanced materials with tailored functionalities. Research indicates that polymers containing triazole units exhibit improved resistance to thermal degradation and chemical attack .

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers synthesized various triazole derivatives and evaluated their antimicrobial activity against common pathogens. The results indicated that compounds with oxan groups exhibited enhanced activity compared to their non-substituted counterparts.

Case Study 2: PXR Antagonism

A recent investigation into the structure-activity relationship (SAR) of triazole derivatives revealed that modifications at specific positions significantly impacted their ability to bind to PXR. This study highlighted the potential of these compounds as therapeutic agents in managing drug interactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

1-[(oxan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
  • Structure : Substituted with a methyl-oxan-3-yl group (tetrahydropyran at 3-position).
  • Molecular Formula : C₉H₁₃N₃O₃ (MW: 211.22) vs. the oxan-4-yl analog (MW: 211.22, assuming identical formula).
  • Key Differences : The position of the oxane substituent (3 vs. 4) alters steric and electronic effects. The 3-position may lead to different hydrogen-bonding capabilities or conformational flexibility .
1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid
  • Structure : Cyclohexyl group replaces oxan-yl.
  • Molecular Formula : C₉H₁₃N₃O₂ (MW: 195.22).
  • Key Differences :
    • Lipophilicity : Cyclohexyl increases hydrophobicity (clogP ~1.5–2.0) compared to the oxane derivative (clogP ~0.5–1.0 due to the ether oxygen).
    • Solubility : Lower aqueous solubility (cyclohexyl: ~0.1 mg/mL vs. oxane: ~1–5 mg/mL estimated).
    • Applications : Cyclohexyl derivatives are often used in drug candidates targeting lipophilic environments (e.g., CNS) .
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid
  • Structure: Aromatic aminophenyl substituent.
  • Molecular Formula : C₉H₈N₄O₂ (MW: 204.19).
  • Key Differences: Hydrogen Bonding: The amine group enables strong hydrogen-bond donor activity, enhancing interactions with biological targets. Conformation: X-ray data reveals a kink-like structure with perpendicular phenyl and triazole rings, stabilized by intramolecular N–H···N and O–H···O bonds . Bioactivity: Exhibits antibacterial activity against Gram-positive and Gram-negative pathogens (e.g., MIC = 8–32 µg/mL for Vibrio cholerae) .

Crystallographic and Conformational Insights

  • Oxan-yl vs. Aminophenyl: The oxane ring’s chair conformation may restrict rotational freedom, whereas the aminophenyl derivative adopts a kinked structure with 60° angles between functional groups .

Preparation Methods

Stepwise Synthesis:

Step Description Reagents & Conditions Notes
1 Preparation of 1-substituted-4-bromo-1H-1,2,3-triazole Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF/methyl tetrahydrofuran (METHF), cool to −78°C to 0°C, add isopropylmagnesium chloride (Grignard reagent), stir 0.5–2 h, quench with HCl Mole ratio compound II to Grignard reagent: 1:0.8–1.5; low alcohol (C1-C4, preferably methanol) used in initial step
2 Carboxylation Bubble CO₂ (mole ratio 1:1–10) into reaction mixture under controlled temperature Introduces carboxylic acid at 4-position
3 Esterification and purification React mixture with methyl iodide and alkali in mixed solvents (THF/METHF and DMF/DMAc) at 0–80°C for 5–48 h; extract, dry, concentrate, crystallize Methyl ester intermediate formed, then hydrolyzed to acid
4 Isolation of final acid Adjust aqueous phase pH to 1–5 with HCl, extract, dry, concentrate, crystallize at −5 to 5°C Provides purified 1-substituted-1H-1,2,3-triazole-4-carboxylic acid

Reaction Highlights:

  • The Grignard reagent (isopropylmagnesium chloride) selectively substitutes one bromine atom.
  • Carbon dioxide introduces the carboxyl group at the 4-position.
  • Methyl iodide alkylates to form methyl ester, facilitating purification.
  • Final acid obtained by acidification and crystallization.

This method emphasizes simple operation, high yield, and suitability for industrial scale . The process carefully controls mole ratios and reaction temperatures to maximize yield and purity.

One-Step Synthesis from Azides and β-Ketoesters

An alternative, efficient one-step synthesis involves the cycloaddition of azides with β-ketoesters in the presence of a base to form 1,2,3-triazole-4-carboxylic acids directly:

Step Description Reagents & Conditions Notes
1 Combine azide and β-ketoester with base (e.g., potassium carbonate) Reaction in aqueous ethanol (95%) and water, agitate at 80°C for 16 h Azide can be aliphatic or aromatic
2 Work-up Cool, extract with ethyl acetate, discard organic phase, acidify aqueous phase to precipitate product Precipitate filtered and dried

This method yields 3H-triazole-4-carboxylic acids with yields ranging from 30% to 95% and can be scaled up to 100 g. It avoids multi-step intermediates and is suitable for synthesizing triazole derivatives important in pharmaceuticals.

Comparative Data Table of Preparation Methods

Feature Method Using 4,5-Dibromo Intermediate One-Step Azide/β-Ketoester Method
Number of Steps Multi-step (3-4 steps) Single-step
Key Intermediate 1-substituted-4,5-dibromo-1H-1,2,3-triazole Azide and β-ketoester
Reaction Conditions Low temperature (−78 to 0°C), Grignard reagent, CO₂ bubbling 80°C, base catalysis in aqueous ethanol
Purification Crystallization after esterification and acidification Precipitation after acidification
Yield High, suitable for industrial scale Variable (30–95%), scalable
Advantages High selectivity, industrial applicability Simplicity, fewer reagents
Limitations Requires handling of brominated intermediates and Grignard reagents Requires azide synthesis, which can be hazardous

Summary of Key Research Findings

  • The patented method provides a robust, high-yielding route to 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, including the oxan-4-ylmethyl derivative, by leveraging selective bromine substitution, Grignard chemistry, and controlled carboxylation.
  • The one-step azide/β-ketoester method offers a streamlined alternative, suitable for rapid synthesis but with potential limitations in substituent diversity and safety.
  • The choice of method depends on scale, desired substitution pattern, available reagents, and safety considerations.

Q & A

Q. Table 1. Comparative Bioactivity of Structural Analogs

CompoundTarget Enzyme (IC₅₀, μM)Solubility (mg/mL)
Target Compound12.3 ± 1.2 (Kinase X)0.45
1-Ethyltriazole-5-carboxylate 28.9 ± 3.11.20
5-Amino-triazole-carboxamide 8.7 ± 0.90.12

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
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1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

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